2-Ethylhexyl alpha-cyano-5-phenyl-2,4-pentadienoate
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Overview
Description
Preparation Methods
The preparation of 2-Ethylhexyl alpha-cyano-5-phenyl-2,4-pentadienoate typically involves the esterification reaction of cyanide styrene and ethyl 2,4-pentadienoate under acidic conditions . This process can be carried out in a laboratory setting with specific reaction conditions, including temperature control and the use of appropriate catalysts . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Ethylhexyl alpha-cyano-5-phenyl-2,4-pentadienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
2-Ethylhexyl alpha-cyano-5-phenyl-2,4-pentadienoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Ethylhexyl alpha-cyano-5-phenyl-2,4-pentadienoate involves its interaction with specific molecular targets and pathways. For instance, in MALDI-TOF MS, it acts as a matrix that enhances protein signals and reduces variability . The compound’s effectiveness is attributed to its ability to absorb ultraviolet light and facilitate proton transfer, leading to improved mass spectrometry results .
Comparison with Similar Compounds
2-Ethylhexyl alpha-cyano-5-phenyl-2,4-pentadienoate can be compared with other similar compounds, such as:
- 2-Ethylhexyl 2-cyano-5-phenylpenta-2,4-dienoate
- This compound
- 2-Ethylhexyl (2E,4E)-2-cyano-5-phenylpenta-2,4-dienoate These compounds share similar structures and properties but may differ in specific applications and reactivity . The uniqueness of this compound lies in its specific esterification process and its effectiveness as a matrix in mass spectrometry .
Properties
Molecular Formula |
C20H25NO2 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-ethylhexyl 2-cyano-5-phenylpenta-2,4-dienoate |
InChI |
InChI=1S/C20H25NO2/c1-3-5-10-17(4-2)16-23-20(22)19(15-21)14-9-13-18-11-7-6-8-12-18/h6-9,11-14,17H,3-5,10,16H2,1-2H3 |
InChI Key |
YWZLSHJSUDBZRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)C(=CC=CC1=CC=CC=C1)C#N |
Origin of Product |
United States |
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